molecular formula C22H41N2O+ B15044119 3-hexadecyl-1-(2-oxopropyl)-1H-imidazol-3-ium

3-hexadecyl-1-(2-oxopropyl)-1H-imidazol-3-ium

Cat. No.: B15044119
M. Wt: 349.6 g/mol
InChI Key: DBVXTXHHEDGFQV-UHFFFAOYSA-N
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Description

3-Hexadecyl-1-(2-oxopropyl)-1H-imidazol-3-ium is a synthetic organic compound with the molecular formula C26H43N2O. It is characterized by the presence of a long hexadecyl chain and an imidazolium core, which imparts unique chemical and physical properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexadecyl-1-(2-oxopropyl)-1H-imidazol-3-ium typically involves the alkylation of imidazole derivatives. A common synthetic route includes the reaction of 1-hexadecylimidazole with an appropriate alkylating agent, such as 2-bromoacetone, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hexadecyl-1-(2-oxopropyl)-1H-imidazol-3-ium can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

3-Hexadecyl-1-(2-oxopropyl)-1H-imidazol-3-ium has diverse applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 3-hexadecyl-1-(2-oxopropyl)-1H-imidazol-3-ium involves its interaction with cellular membranes and proteins. The long hexadecyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and function. This can lead to cell lysis or inhibition of microbial growth. Additionally, the imidazolium core can interact with nucleic acids and enzymes, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 1-Hexadecyl-3-methylimidazolium chloride
  • 1-Hexadecyl-3-ethylimidazolium bromide
  • 1-Hexadecyl-3-propylimidazolium iodide

Uniqueness

3-Hexadecyl-1-(2-oxopropyl)-1H-imidazol-3-ium is unique due to the presence of the 2-oxopropyl group, which imparts additional reactivity and potential for functionalization compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications .

Properties

Molecular Formula

C22H41N2O+

Molecular Weight

349.6 g/mol

IUPAC Name

1-(3-hexadecylimidazol-1-ium-1-yl)propan-2-one

InChI

InChI=1S/C22H41N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-18-19-24(21-23)20-22(2)25/h18-19,21H,3-17,20H2,1-2H3/q+1

InChI Key

DBVXTXHHEDGFQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C=C[N+](=C1)CC(=O)C

Origin of Product

United States

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